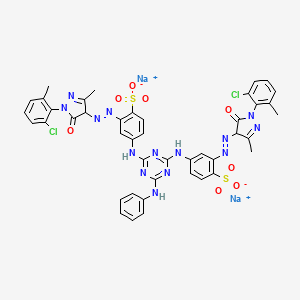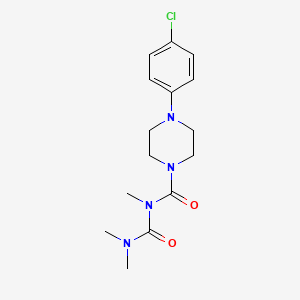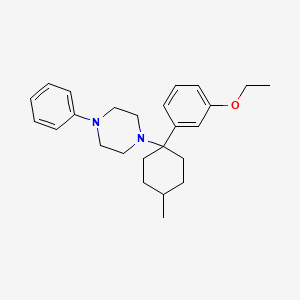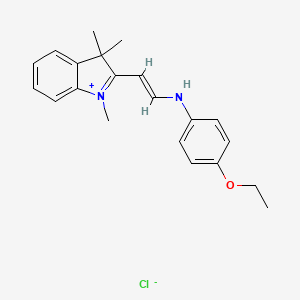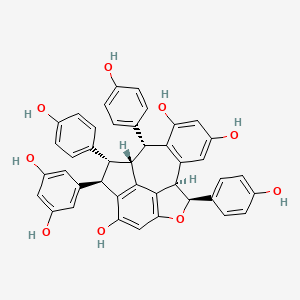
(+)-Pentazocine succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Pentazocine succinate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. This compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioid analgesics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pentazocine succinate typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the desired pharmacological activity. This includes the addition of hydroxyl, methyl, and other substituents.
Formation of the Succinate Salt: The final step involves the reaction of pentazocine with succinic acid to form the succinate salt. This step is typically carried out in an aqueous medium under controlled pH conditions to ensure complete salt formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzomorphan core and subsequent functional group modifications.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Salt Formation: The purified pentazocine is then reacted with succinic acid in large reactors to form the succinate salt. The product is then dried and packaged for distribution.
化学反应分析
Types of Reactions
(+)-Pentazocine succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
(+)-Pentazocine succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Researchers use it to study the effects of opioid receptors on various biological processes.
Medicine: It is used in pharmacological studies to understand its analgesic properties and potential side effects.
Industry: It is used in the development of new pain management therapies and formulations.
作用机制
(+)-Pentazocine succinate exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at kappa opioid receptors and as an antagonist at mu opioid receptors. This dual action results in effective pain relief with a lower risk of dependence compared to other opioids. The molecular targets include the kappa and sigma opioid receptors, and the pathways involved include modulation of neurotransmitter release and inhibition of pain signal transmission.
相似化合物的比较
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but higher dependence potential.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist at mu opioid receptors with lower abuse potential.
Uniqueness
(+)-Pentazocine succinate is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence and abuse. Its action on kappa receptors also makes it useful in managing pain without the severe respiratory depression associated with other opioids.
属性
CAS 编号 |
124819-26-7 |
|---|---|
分子式 |
C23H33NO5 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
butanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m1./s1 |
InChI 键 |
KFPNZIZLGZZGHO-NMVCJIEOSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



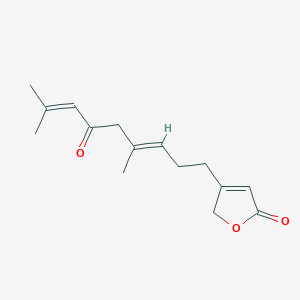
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
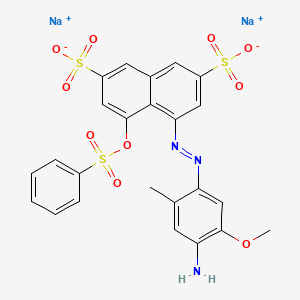
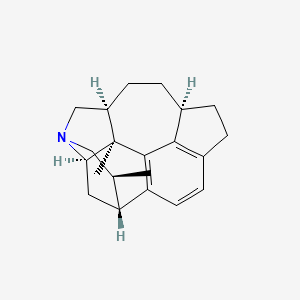
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

